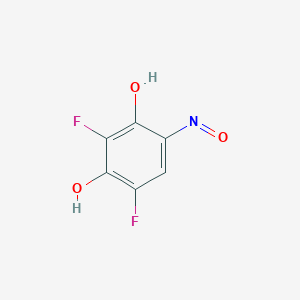
2,4-Difluoro-6-nitroso-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-6-nitroso-1,3-benzenediol is an organic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms, a nitroso group, and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitroso-1,3-benzenediol typically involves the nitration of 2,4-difluorophenol followed by reduction and subsequent oxidation steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-6-nitroso-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2,4-Difluoro-6-nitroso-1,3-benzenediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-6-nitroso-1,3-benzenediol involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluoronitrobenzene
- 2,4-Difluoro-1,3-benzenediol
- 2,4-Difluoro-6-aminophenol
Uniqueness
2,4-Difluoro-6-nitroso-1,3-benzenediol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of fluorine atoms and nitroso functionality makes it a valuable compound for various chemical transformations and research studies.
Propriétés
Formule moléculaire |
C6H3F2NO3 |
|---|---|
Poids moléculaire |
175.09 g/mol |
Nom IUPAC |
2,4-difluoro-6-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F2NO3/c7-2-1-3(9-12)6(11)4(8)5(2)10/h1,10-11H |
Clé InChI |
PVACPSZDHFEIAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)O)F)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


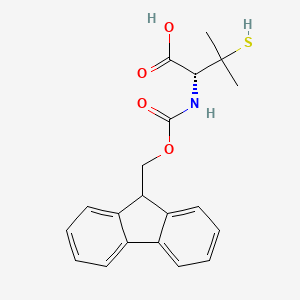
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)




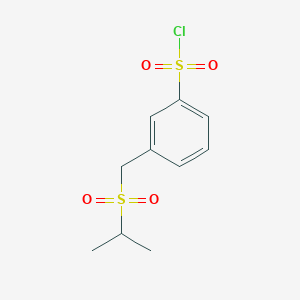



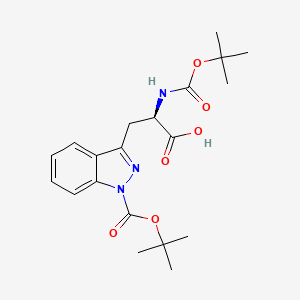

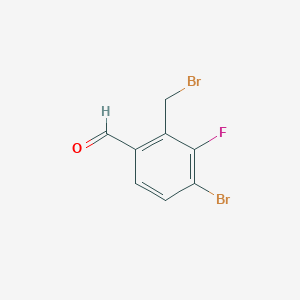
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
